molecular formula C16H13N3O2S B2725813 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid CAS No. 730248-95-0

2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid

Cat. No.: B2725813
CAS No.: 730248-95-0
M. Wt: 311.36
InChI Key: CAUUPVQSWSYRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({10-Cyano-11-methyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid is a heterocyclic compound featuring a tricyclic core with two nitrogen atoms (1,8-diaza), a cyano group at position 10, and a methyl group at position 11. The sulfanylpropanoic acid substituent at position 13 introduces a thioether linkage and a carboxylic acid moiety, which may enhance solubility and biological interactions.

Properties

IUPAC Name

2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-9-7-14(22-10(2)16(20)21)19-13-6-4-3-5-12(13)18-15(19)11(9)8-17/h3-7,10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUUPVQSWSYRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SC(C)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the cyano group and the sulfanylpropanoic acid moiety. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the sulfanyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The cyano group and the pyrido[1,2-a]benzimidazole core are crucial for its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Heterocyclic Families

Compound A: 2-[({10-Cyano-13-Oxo-1,8-Diazatricyclo[7.4.0.0²,⁷]Trideca-2(7),3,5,9,11-Pentaen-11-yl}Methyl)Sulfanyl]Propanoic Acid (RN: MFCD03988749)

  • Key Differences: Oxo Group: Position 13 bears an oxo (carbonyl) group instead of a methyl-sulfanylpropanoic acid chain. Tricyclic Saturation: The tricyclic system is partially unsaturated (pentaene vs. hexaene in the target compound).

Compound B: 2-Methyl-3-[7-Nitro-5-Trifluoromethyl-1H-Benzo[d]Imidazol-2-yl]Propenoic Acid (14b)

  • Structure: Features a benzimidazole core with electron-withdrawing substituents (nitro, trifluoromethyl) and a propenoic acid side chain.
  • Key Data: Melting Point: 279.4°C (vs. unknown for the target compound). Spectral Data: IR peak at 1716 cm⁻¹ (carboxylic acid C=O stretch), NMR δH 13.20 ppm (acidic proton). Synthetic Yield: 79% via acid-catalyzed esterification .
  • Comparison: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the propenoic acid chain may confer different acidity (pKa) compared to the target compound’s propanoic acid moiety.

Functional Group Variations

Property Target Compound Compound A Compound B
Core Structure 1,8-Diazatricyclohexaene 1,8-Diazatricyclopentaene Benzo[d]imidazole
Substituents 10-Cyano, 11-methyl, 13-sulfanylpropanoic acid 10-Cyano, 13-oxo, 11-methyl-sulfanylpropanoic 7-Nitro, 5-trifluoromethyl, propenoic acid
Key Functional Groups Cyano, methyl, thioether, carboxylic acid Cyano, oxo, thioether, carboxylic acid Nitro, trifluoromethyl, α,β-unsaturated acid
Synthetic Yield Not reported Not reported 79%
Melting Point Not reported Not reported 279.4°C

Biological Activity

2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid is a complex organic compound with potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a diazatricyclo framework and a sulfanyl group attached to a propanoic acid moiety. Its molecular formula is C₁₈H₁₈N₂O₂S, and it has been assigned the CAS number 730248-95-0.

Structural Characteristics

FeatureDescription
Molecular FormulaC₁₈H₁₈N₂O₂S
CAS Number730248-95-0
Functional GroupsSulfanyl, cyano, diazatricyclo

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance interaction with bacterial membranes .
  • Anticancer Potential : Compounds with diazatricyclo structures have shown promise in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The propanoic acid moiety suggests potential anti-inflammatory properties, which are common among compounds that modulate inflammatory pathways .

Antimicrobial Activity

A study evaluated the antibacterial effects of similar Mannich bases synthesized from related compounds. The results indicated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 80 to 320 mg/mL .

Anticancer Activity

Research on related diazatricyclo compounds demonstrated their efficacy in inhibiting the growth of various cancer cell lines. In vitro studies showed that these compounds could reduce cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment .

Toxicity Assessment

Toxicity studies are crucial for understanding the safety profile of new compounds. The LD50 values for related compounds suggest moderate toxicity; however, further studies are needed to establish the safety of this specific compound in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.